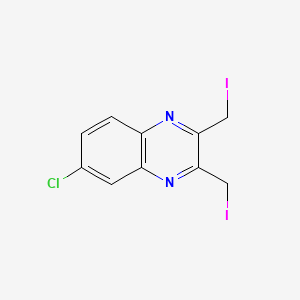
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-diketones. For Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, the process involves the following steps:
Starting Materials: 6-chloroquinoxaline and iodomethyl reagents.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions: Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
科学研究应用
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of dyes, optoelectronic materials, and other industrial applications
作用机制
The mechanism of action of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound can interact with bacterial and fungal enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: The compound may inhibit DNA synthesis or interfere with cell membrane integrity, contributing to its antimicrobial activity
相似化合物的比较
- 2,3-Bis(fluoromethyl)quinoxaline
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(bromomethyl)quinoxaline
Comparison:
- Reactivity: The presence of iodomethyl groups in Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- makes it more reactive compared to its fluoromethyl and chloromethyl counterparts.
- Biological Activity: The compound exhibits higher antibacterial and antifungal activities due to the electrophilicity of the iodomethyl groups .
- Applications: While all these compounds have potential applications in pharmaceuticals and industry, Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- stands out due to its enhanced reactivity and biological activity .
属性
CAS 编号 |
3298-87-1 |
|---|---|
分子式 |
C10H7ClI2N2 |
分子量 |
444.44 g/mol |
IUPAC 名称 |
6-chloro-2,3-bis(iodomethyl)quinoxaline |
InChI |
InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2 |
InChI 键 |
JUSSMMAJIDPHPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















